molecular formula C5H2N4O B12572602 Oxazireno[3,2-f]purine CAS No. 273733-42-9

Oxazireno[3,2-f]purine

Cat. No.: B12572602
CAS No.: 273733-42-9
M. Wt: 134.10 g/mol
InChI Key: OAFTWCZYUVBLHN-UHFFFAOYSA-N
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Description

Oxazolo[3,2-f]purine-2,4(1H,3H)-dione is a fused heterocyclic compound derived from the xanthine scaffold, featuring a five-membered oxazole ring fused at the [3,2-f] position of the purinedione core. This compound belongs to a class of tricyclic xanthine derivatives synthesized to enhance selectivity and potency toward adenosine receptor subtypes, particularly the A3 receptor, which is implicated in anti-inflammatory and neuroprotective pathways .

The synthesis of oxazolo[3,2-f]purinediones involves a one-step reaction between 8-bromopurinedione and oxiranes (epoxides) in pyridine, yielding 6,7-dihydrooxazolo[3,2-f]purine-2,4(1H,3H)-diones (Scheme 17A) . The oxazole ring formation is facilitated by nucleophilic substitution at the 8-position of the xanthine core, followed by cyclization. These derivatives exhibit nanomolar-range binding affinities (Ki values: 3.5–200 nM) for human adenosine A3 receptors, making them promising candidates for therapeutic applications .

Properties

CAS No.

273733-42-9

Molecular Formula

C5H2N4O

Molecular Weight

134.10 g/mol

IUPAC Name

purino[7,8-b]oxazirene

InChI

InChI=1S/C5H2N4O/c1-3-4(7-2-6-1)8-5-9(3)10-5/h1-2H

InChI Key

OAFTWCZYUVBLHN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)N=C3N2O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazireno[3,2-f]purine typically involves the formation of the oxazirene ring followed by its fusion to the purine core. One common method includes the reaction of a purine derivative with an oxidizing agent to form the oxazirene ring. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the successful formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Oxazireno[3,2-f]purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can lead to the formation of reduced forms of this compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazirene derivatives, while substitution reactions can produce a variety of substituted this compound compounds.

Scientific Research Applications

Oxazireno[3,2-f]purine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a tool for investigating biological processes and interactions at the molecular level.

    Medicine: Research into this compound’s potential therapeutic properties is ongoing, with studies exploring its use as an anticancer agent and in other medical applications.

    Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of oxazireno[3,2-f]purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing various biochemical processes. Its effects are mediated through the modulation of signaling pathways and the alteration of cellular functions, which can lead to therapeutic outcomes in medical applications.

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Heteroatoms : Oxazole (5-membered) and thiazole (5-membered) derivatives differ in oxygen vs. sulfur content, influencing electronic properties and receptor interactions. Larger rings (oxazine, oxazepine) introduce conformational flexibility .
  • Synthetic Accessibility: Oxazolo and thiazolo derivatives are synthesized in one-step reactions, whereas oxazino and oxazepino systems require multi-step protocols with phase-transfer catalysts .

Key Observations :

  • Receptor Affinity: All fused xanthine derivatives exhibit potent A3 receptor binding, with Ki values in the low nanomolar range. Thiazolo derivatives show slightly broader activity ranges compared to oxazolo analogs .
  • Selectivity : Pyrido[1,2-f]purinediones demonstrate higher A3 selectivity, likely due to the pyridine ring’s planar geometry enhancing receptor fit .

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